1-Benzylpyrrolidin-3-amine
Overview
Description
1-Benzylpyrrolidin-3-amine is a nitrogen-containing heterocyclic compound with the molecular formula C11H16N2. It is a derivative of pyrrolidine, a five-membered ring structure containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylpyrrolidin-3-amine can be synthesized through several methods. One common approach involves the reaction of benzylamine with 3-pyrrolidinone under reductive amination conditions. This process typically uses a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 1-Benzylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Primary amines.
Substitution: Various substituted pyrrolidines.
Scientific Research Applications
1-Benzylpyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-Benzylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a butyrylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparison with Similar Compounds
1-Benzylpyrrolidin-2-one: Similar in structure but contains a carbonyl group at the 2-position.
1-Benzyl-4-piperidone: Contains a six-membered ring with a carbonyl group at the 4-position.
N-Benzylpiperidine: Contains a six-membered ring without any carbonyl groups.
Uniqueness: 1-Benzylpyrrolidin-3-amine is unique due to its specific substitution pattern and the presence of an amine group at the 3-position, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
1-Benzylpyrrolidin-3-amine is a nitrogen-containing heterocyclic compound that has garnered interest in various fields of scientific research, particularly for its biological activity. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a pyrrolidine ring substituted with a benzyl group at the nitrogen atom. This structural configuration is significant as it influences the compound's interactions with biological targets, including enzymes and receptors.
The biological activity of this compound primarily involves its role as an inhibitor or modulator of specific enzymes and receptors. Notably, it has been identified as a butyrylcholinesterase (BuChE) inhibitor, which is crucial for enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease, where cholinergic deficits are prevalent .
Key Mechanisms:
- Inhibition of Butyrylcholinesterase : By binding to the active site of BuChE, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic signaling.
- Caspase Activation : In studies involving cancer cell lines, this compound derivatives have shown the ability to activate caspases, leading to apoptosis in tumor cells .
Biological Activity and Therapeutic Applications
This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Anticonvulsant Activity : Research indicates that compounds structurally related to this compound demonstrate anticonvulsant properties comparable to established medications like phenobarbital .
- Anti-cancer Properties : Several studies have highlighted its potential in inducing apoptosis in cancer cells. For instance, derivatives of this compound have been shown to selectively target HL-60 cells (a human promyelocytic leukemia cell line), demonstrating significant cytotoxicity while sparing non-cancerous cells .
Study 1: Caspase Activation in Cancer Cells
A study conducted by Naqvi et al. evaluated a library of 1-benzylpyrrolidin-3-ol analogues for their ability to induce apoptosis via caspase activation. The lead compounds exhibited selective cytotoxicity towards HL-60 cells at a concentration of 10 µM, confirming their potential as pro-apoptotic agents .
Study 2: Anticonvulsant Efficacy
In another investigation, researchers assessed the anticonvulsant properties of N-benzyl derivatives similar to this compound. The results indicated that these compounds had effective ED50 values comparable to traditional anticonvulsants, suggesting their viability as therapeutic agents for seizure disorders .
Data Table: Summary of Biological Activities
Future Directions
The ongoing research into this compound highlights its multifaceted biological activity. Future studies should focus on:
- In vivo Testing : Evaluating the therapeutic efficacy and safety profile in animal models.
- Mechanistic Studies : Further elucidating the pathways involved in its action on various receptors and enzymes.
- Structural Modifications : Exploring analogues that may enhance potency or selectivity for specific targets.
Properties
IUPAC Name |
1-benzylpyrrolidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVNLKQGRZPGRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373442 | |
Record name | 1-benzylpyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18471-40-4 | |
Record name | 1-benzylpyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzyl-3-aminopyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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